Ethyl 4-oxo-4H-pyran-3-carboxylate
Overview
Description
Ethyl 4-oxo-4H-pyran-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are compounds containing a pyran ring which bears a ketone.
Synthesis Analysis
The synthesis of various derivatives of ethyl 4-oxo-4H-pyran-3-carboxylate has been explored through different reactions. For instance, the reaction of 4-ethoxymethylene-5(4H)-oxazolone with ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate leads to the formation of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate . Another approach involves the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents to yield a range of derivatives . Additionally, ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates have been prepared through a metal-catalyzed domino reaction .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various analytical techniques. For example, the X-ray structure of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates has been determined, providing insights into their three-dimensional conformation . Similarly, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been analyzed, revealing the spatial arrangement of the pyran and pyrazole rings .
Chemical Reactions Analysis
Ethyl 4-oxo-4H-pyran-3-carboxylate derivatives undergo various chemical reactions. For instance, they can be converted into different heterocyclic compounds when treated with specific reagents . The trifluoroacetylation of ethyl 2,4-dioxopentanoate leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-oxo-4H-pyran-3-carboxylate derivatives are influenced by their molecular structure. The presence of various functional groups contributes to their reactivity and potential biological activities. For example, the anti-tumor activity of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates has been evaluated, with some compounds showing potent activity against HeLa cells . Theoretical studies, including DFT calculations, have been performed to predict the properties of these compounds, which are in good agreement with experimental data .
Safety And Hazards
The safety and hazards of Ethyl 4-oxo-4H-pyran-3-carboxylate are not readily available. However, a similar compound, Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate, has a safety information MSDS available1.
Future Directions
The future directions of research on Ethyl 4-oxo-4H-pyran-3-carboxylate are not readily available. However, the synthesis of 4H-Pyran derivatives using a nanostructured Na2CaP2O7 catalyst suggests potential future directions in the field3.
properties
IUPAC Name |
ethyl 4-oxopyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJLXWSIMUEPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC=CC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxo-4H-pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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